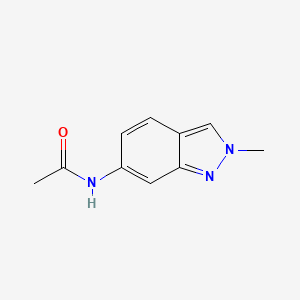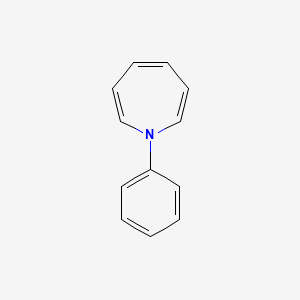
1-phenyl-1H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in the ring This compound is part of the azepine family, which includes various derivatives with significant biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-azepine can be synthesized through several methods. One common approach involves the [1,7]-electrocyclization of N-(buta-1,3-dienyl)imines. This reaction typically requires the use of potassium tert-butoxide as a base, leading to the formation of 4,5-dihydro-3H-azepines . Another method involves the recyclization of small and medium carbo- or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods: Industrial production of this compound often relies on scalable one-pot synthesis procedures. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of azepine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azepinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the azepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Azepinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro azepines.
Substitution: Functionalized azepine derivatives with various substituents.
Applications De Recherche Scientifique
1-Phenyl-1H-azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-phenyl-1H-azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-azepine can be compared with other similar compounds, such as:
Benzodiazepines: These compounds have a similar seven-membered ring structure but contain two nitrogen atoms.
Oxazepines: These compounds contain an oxygen atom in the ring and are studied for their potential pharmacological activities.
Thiazepines: These compounds contain a sulfur atom in the ring and exhibit different biological activities.
Uniqueness: Its phenyl group enhances its stability and reactivity compared to other azepine derivatives .
Propriétés
Numéro CAS |
32446-13-2 |
|---|---|
Formule moléculaire |
C12H11N |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-phenylazepine |
InChI |
InChI=1S/C12H11N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h1-11H |
Clé InChI |
LGQKWCHXQUKUMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CN(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


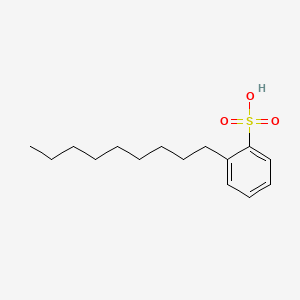
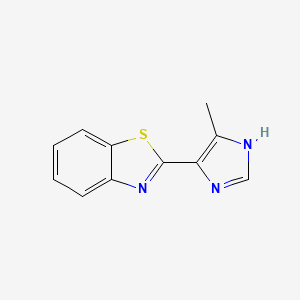



![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
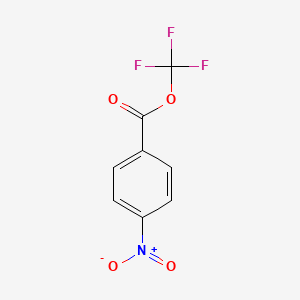
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
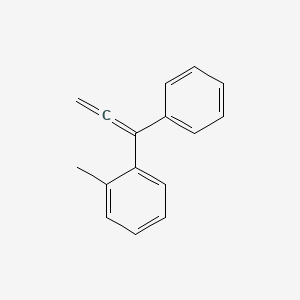
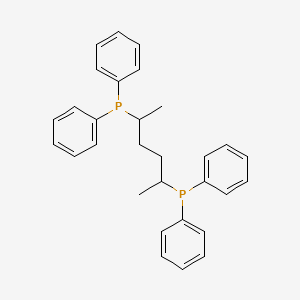
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)
